molecular formula C12H16N2O B173871 4-(Piperidin-1-yl)benzamide CAS No. 10552-10-0

4-(Piperidin-1-yl)benzamide

Cat. No. B173871
CAS RN: 10552-10-0
M. Wt: 204.27 g/mol
InChI Key: DNOHGVBWZQXRBW-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-yl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Synthesis Analysis

The synthesis of “4-(Piperidin-1-yl)benzamide” and its derivatives has been guided by bioisosterism and pharmacokinetic parameters . Preliminary in vitro studies indicated that certain compounds show significant inhibitory bioactivity in HepG2 cells .


Molecular Structure Analysis

The piperidine ring in “4-(Piperidin-1-yl)benzamide” adopts a chair conformation . The phenyl rings are inclined to one another by 80.1 (1)° and make dihedral angles of 46.1 (1) and 40.2 (1)° with the mean plane of the piperidine ring .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzamide Derivatives and Metal Complexes : Novel benzamides, including derivatives of 4-(Piperidin-1-yl)benzamide, have been synthesized and characterized. These compounds exhibit different structural features and geometries in their metal complexes, with potential applications in materials science and coordination chemistry (Khatiwora et al., 2013).

Pharmacological Properties

  • Antibacterial Activity : Some synthesized benzamide derivatives have shown significant in vitro antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Khatiwora et al., 2013).
  • Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their potential anti-acetylcholinesterase activity, indicating their possible use in treating dementia or cognitive disorders (Sugimoto et al., 1990).
  • Serotonin 4 Receptor Agonists : Benzamide derivatives have been investigated for their activity as serotonin 4 receptor agonists, which could have applications in gastrointestinal motility and potential treatments for gastrointestinal disorders (Sonda et al., 2003).

Bioactivity and Medicinal Applications

  • Anti-Fatigue Effects : Certain benzamide derivatives have shown anti-fatigue effects in animal models, indicating potential applications in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).
  • Potential in Cancer Treatment : Studies on benzamide derivatives have shown their potential as inhibitors in cancer cell lines, particularly in HepG2 cells, indicating a possible role in cancer therapy (Hou et al., 2015).
  • Antipsychotic Potential : Some benzamide derivatives have been evaluated for their antipsychotic properties, targeting dopamine and serotonin receptors, which could be significant in developing new treatments for psychiatric disorders (Xu et al., 2019).

Future Directions

The future directions for “4-(Piperidin-1-yl)benzamide” and its derivatives involve further exploration of their therapeutic potential against various types of cancers . There is also a need for the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

4-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOHGVBWZQXRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550329
Record name 4-(Piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)benzamide

CAS RN

10552-10-0
Record name 4-(Piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Ryu, J Ahn, HK Choi - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
The poly( ADP ‐ribose) polymerases ( PARPs ) are located in the nuclei of cells and involved in DNA damage repair. PARP inhibitors have been used to target BRCA1 /2‐defective cells …
Number of citations: 7 onlinelibrary.wiley.com
K Kondo, H Ogawa, T Shinohara… - Journal of medicinal …, 2000 - ACS Publications
The discovery of a series of nonpeptide arginine vasopressin V 2 receptor agonists is described. After identifying the aniline derivative 8 as our lead compound from the metabolites of …
Number of citations: 98 pubs.acs.org
K Song, X Xu, P Liu, L Chen, X Shen, J Liu… - Bioorganic & Medicinal …, 2015 - Elsevier
3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (1) was discovered in our in-house high throughput screening as a moderate FXR antagonist. To improve the potency and the …
Number of citations: 10 www.sciencedirect.com
N Lakshminarayana, YR Prasad, L Gharat… - European journal of …, 2010 - Elsevier
A series of novel dibenzo[b,d]furan mono-carboxylic acid derivatives were synthesized, characterized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) …
Number of citations: 57 www.sciencedirect.com
K Skonieczny, EM Espinoza, JB Derr… - Pure and Applied …, 2020 - degruyter.com
“Biomimetic” and “bioinspired” define different aspects of the impacts that biology exerts on science and engineering. Biomimicking improves the understanding of how living systems …
Number of citations: 9 www.degruyter.com
T Ganesh, J Jiang, R Dingledine - European journal of medicinal chemistry, 2014 - Elsevier
EP2 receptor has emerged as an important biological target for therapeutic intervention. In particular, it has been shown to exacerbate disease progression of a variety of CNS and …
Number of citations: 33 www.sciencedirect.com
JB Derr - 2021 - search.proquest.com
Accounting for the best features of biological electrets and biomolecular charge transfer (CT) systems, we design bioinspired molecular electrets based on anthranilamide (Aa) motifs. …
Number of citations: 3 search.proquest.com
EM Espinoza, JA Clark, J Soliman… - Journal of The …, 2019 - iopscience.iop.org
What is the best approach for estimating standard electrochemical potentials, E (0), from voltammograms that exhibit chemical irreversibility? The lifetimes of the oxidized or reduced …
Number of citations: 208 iopscience.iop.org
JA Clark - 2023 - search.proquest.com
Fluorescence is a radiative-deactivation phenomenon of broad importance for optical imaging and sensing. Fluorescence also can serve as a signal for characterizing excited-state …
Number of citations: 3 search.proquest.com
P VARELIO, CF de la Hoz - researchgate.net
(57) Abstract: A compound having formula (1): wherein: R, A, к" and к “. are as defined in the specification, and pharmaceutical formulas thereof, and methods of use thereof …
Number of citations: 0 www.researchgate.net

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